(2-Aminophenyl)phosphonic acid chemical properties
(2-Aminophenyl)phosphonic acid chemical properties
Executive Summary
(2-Aminophenyl)phosphonic acid (2-APPA) represents a critical scaffold in organophosphorus chemistry, distinguished by its ortho-substitution pattern which facilitates unique intramolecular interactions and bidentate coordination modes. Unlike its para and meta isomers, 2-APPA possesses the capacity for rapid cyclization to form benzazaphospholes and serves as a robust ligand for stabilizing metal centers in oxidative environments. This guide synthesizes the physicochemical profile, synthetic pathways, and high-value applications of 2-APPA, providing a roadmap for its utilization in drug discovery and advanced materials.
Fundamental Chemo-Structural Profile
The utility of 2-APPA stems from its zwitterionic nature and the proximity of the nucleophilic amino group to the electrophilic phosphorus center.
| Property | Specification | Technical Insight |
| CAS Number | 7472-16-4 | Often cited as the hemihydrate or hydrochloride salt in commercial catalogs. |
| Molecular Formula | C₆H₈NO₃P | MW: 173.11 g/mol . |
| Acidity (pKa) | pKₐ₁ ≈ 1.5 (P-OH)pKₐ₂ ≈ 6.8 (P-OH)pKₐ₃ ≈ 2.5 (-NH₃⁺) | The ortho-amino group is less basic than alkyl amines due to resonance with the phenyl ring, but protonation occurs readily in acidic media. |
| Solubility | High: Water, dil. Acid/BaseLow: EtOH, Acetone, DCM | Zwitterionic lattice energy creates high melting points (>290°C dec.) and poor solubility in non-polar solvents. |
| Coordination | N,O-Bidentate | Forms stable 5-membered chelate rings with transition metals (e.g., Fe, Cu), crucial for electrocatalytic applications. |
Structural Tautomerism: In the solid state and neutral aqueous solution, 2-APPA exists predominantly as a zwitterion (NH₃⁺/PO₃H⁻). This internal salt character complicates purification by standard silica chromatography, necessitating ion-exchange or recrystallization from acidic media.
Synthetic Routes & Production
Synthesis of 2-APPA typically avoids direct phosphonylation of aniline due to competing N-oxidation. The most robust industrial route involves the reduction of (2-nitrophenyl)phosphonic acid derivatives.
Primary Synthetic Pathway: Nitro-Reduction & Hydrolysis
This pathway ensures regiochemical purity and high yields.
Figure 1: The standard synthetic workflow for 2-APPA involves nitro-group reduction followed by phosphonate ester hydrolysis.
Experimental Protocol: Hydrolysis of Diethyl (2-aminophenyl)phosphonate
Context: This protocol assumes the precursor has been obtained via hydrogenation of the commercially available nitro-phosphonate.
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Reagents: Diethyl (2-aminophenyl)phosphonate (10 mmol), Hydrochloric acid (12 M, 37%), Ethanol (optional co-solvent).
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Procedure:
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Dissolve the diethyl ester in 6M HCl (20 mL).
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Reflux the solution at 100°C for 6–12 hours. Monitor via ³¹P NMR (shift from ~18 ppm ester to ~12 ppm acid).
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Critical Step: Evaporate volatiles under reduced pressure to obtain a viscous oil.
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Purification: Redissolve in minimum hot water and adjust pH to ~3.5 (isoelectric point) with concentrated ammonia or NaOH. The zwitterionic product will precipitate as a white/beige solid.
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Recrystallization: Water/Ethanol (1:1).
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Validation: ³¹P NMR (D₂O) should show a singlet at δ 10–15 ppm.
Reactivity & Functionalization
The ortho-disposition of the amino and phosphonic acid groups drives the compound's reactivity, distinguishing it from simple aromatic amines.
Reactivity Map
Figure 2: The reactivity landscape of 2-APPA highlights its versatility in dye synthesis, heterocycle formation, and catalysis.
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Diazotization (Analytical Chemistry): The amino group can be diazotized to form diazonium salts, which are then coupled with chromotropic acid to synthesize Phosphonazo III . This reagent is a standard in analytical chemistry for the spectrophotometric determination of Calcium (Ca²⁺) and rare earth elements due to the formation of stable blue-violet complexes.
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Heterocyclization: Under dehydrating conditions (e.g., POCl₃ or high heat), 2-APPA undergoes intramolecular cyclization to form benzazaphosphole derivatives. These P-N heterocycles are valuable pharmacophores in drug design.
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Oxidation Resistance: In TAML (Tetra-Amido Macrocyclic Ligand) activators, replacing carbonyls with phosphonic/sulfonic groups (using 2-APPA as a building block) significantly increases the catalyst's lifetime by preventing nucleophilic and oxidative degradation.
Applications in Drug Discovery & Materials
| Domain | Application | Mechanism of Action |
| Electrocatalysis | CNT Functionalization | 2-APPA is electrochemically grafted onto Carbon Nanotubes (CNTs). The phosphonate group provides an axial ligand to immobilize Iron Phthalocyanine (FePc), creating a highly stable catalyst for the Oxygen Reduction Reaction (ORR) in fuel cells. |
| Drug Discovery | Bioisostere | Acts as a mimic for phenylalanine or tyrosine phosphate. The phosphonic acid group (pKₐ ~7) mimics the tetrahedral transition state of peptide hydrolysis, making it a potential inhibitor for metalloproteases. |
| Analytical | Metal Chelation | The ortho-N,O bite angle is ideal for chelating lanthanides. Phosphonazo III derivatives allow for pH-selective detection of Mg²⁺ and Ca²⁺ in biological fluids. |
Safety & Handling (SDS Summary)
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GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Signal Word: Warning.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Handling Precautions:
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Avoid inhalation of dust; use a fume hood.
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In case of contact, rinse immediately with polyethylene glycol 400 or water.
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Store under inert atmosphere (Argon/Nitrogen) if long-term stability of the free amine is required, though the zwitterion is relatively air-stable.
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References
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Synthetic Methods of Phosphonic Acids: Guénin, E., et al.[1] "Phosphonic acid: preparation and applications."[1][2] Beilstein Journal of Organic Chemistry, 2017. [Link]
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Electrocatalytic Applications (CNT Functionalization): Morallón, E., et al. "P-functionalized carbon nanotubes promote highly stable electrocatalysts based on Fe-phthalocyanines for oxygen reduction." Journal of Catalysis, 2022. [Link][3]
- Analytical Reagents (Phosphonazo III)
- Oxidation Resistant Catalysts (TAML)
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General Properties & Safety: PubChem Database. "(2-Aminophenyl)phosphonic acid - Compound Summary." [Link]
